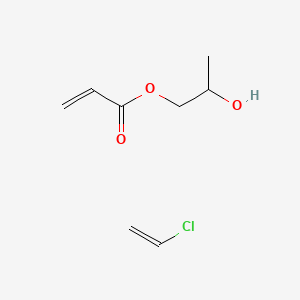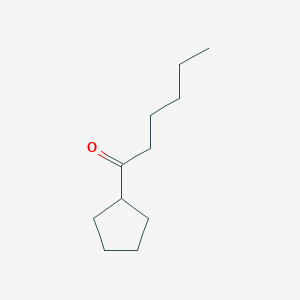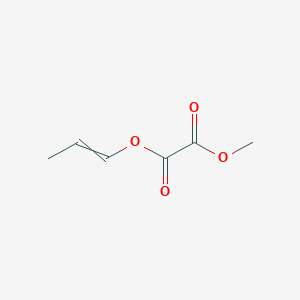![molecular formula C29H44O2 B14652675 4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol] CAS No. 53097-66-8](/img/structure/B14652675.png)
4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] is a phenolic compound with the molecular formula C29H44O2 and a molecular weight of 424.6585 g/mol . It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the oxidation of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a methylene bridge between two phenolic units, resulting in the final product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The process involves the continuous addition of reactants and the removal of by-products to ensure a consistent and high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: Widely used as an antioxidant in the rubber and plastic industries to enhance the stability and longevity of products
Wirkmechanismus
The antioxidant properties of 4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar properties and applications.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A closely related compound with comparable antioxidant activity.
Uniqueness
4,4’-Methylenebis[2,6-bis(2-methylpropyl)phenol] is unique due to its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant. Its bulky substituents and methylene bridge contribute to its high resistance to oxidative degradation, making it a preferred choice in various industrial applications .
Eigenschaften
CAS-Nummer |
53097-66-8 |
|---|---|
Molekularformel |
C29H44O2 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
4-[[4-hydroxy-3,5-bis(2-methylpropyl)phenyl]methyl]-2,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C29H44O2/c1-18(2)9-24-14-22(15-25(28(24)30)10-19(3)4)13-23-16-26(11-20(5)6)29(31)27(17-23)12-21(7)8/h14-21,30-31H,9-13H2,1-8H3 |
InChI-Schlüssel |
JXNDCDXYMLBAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=CC(=C1O)CC(C)C)CC2=CC(=C(C(=C2)CC(C)C)O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)


![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)

![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)






